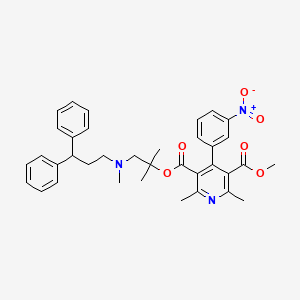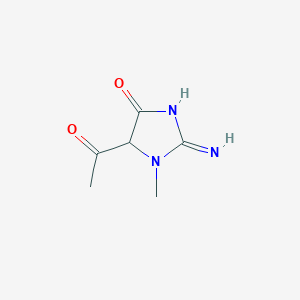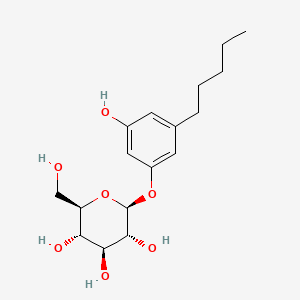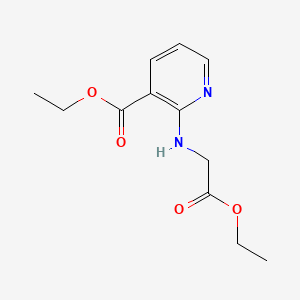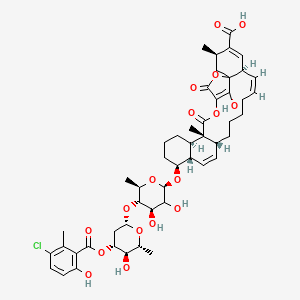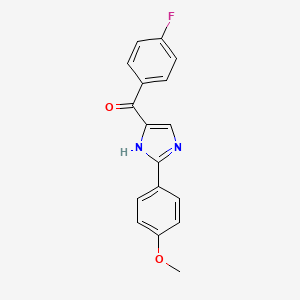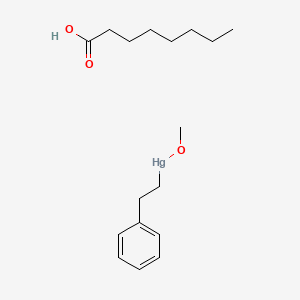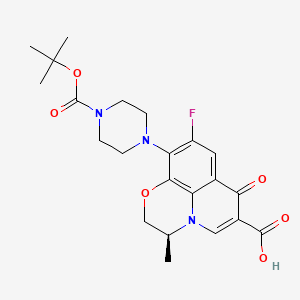
N-tert-Butoxycarbonyl Desmethyl Levofloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butoxycarbonyl Desmethyl Levofloxacin: is a derivative of levofloxacin, a widely used antibiotic belonging to the fluoroquinolone class. This compound is primarily utilized in research settings, particularly in the fields of proteomics and infectious disease research . Its molecular formula is C22H26FN3O6, and it has a molecular weight of 447.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl Desmethyl Levofloxacin typically involves the protection of the amino group in desmethyl levofloxacin with a tert-butoxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-tert-Butoxycarbonyl Desmethyl Levofloxacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding desmethyl levofloxacin.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of desmethyl levofloxacin.
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
N-tert-Butoxycarbonyl Desmethyl Levofloxacin is primarily used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and the mechanism of action of fluoroquinolones.
Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of research chemicals and as a standard in quality control processes
作用机制
The mechanism of action of N-tert-Butoxycarbonyl Desmethyl Levofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Desmethyl Levofloxacin: A metabolite of levofloxacin with similar antibacterial properties.
N-tert-Butoxycarbonyl Levofloxacin: Another derivative with a Boc-protected amino group
Uniqueness
N-tert-Butoxycarbonyl Desmethyl Levofloxacin is unique due to its specific structural modification, which provides distinct properties and applications in research. The Boc protection enhances its stability and allows for selective deprotection in synthetic applications .
属性
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6/c1-12-11-31-19-16-13(18(27)14(20(28)29)10-26(12)16)9-15(23)17(19)24-5-7-25(8-6-24)21(30)32-22(2,3)4/h9-10,12H,5-8,11H2,1-4H3,(H,28,29)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKUMZDYCTPGF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C(=O)OC(C)(C)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C(=O)OC(C)(C)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747247 |
Source


|
| Record name | (3S)-10-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330277-19-4 |
Source


|
| Record name | (3S)-10-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
